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Compound of Interest

Compound Name: Sarecycline Hydrochloride

Cat. No.: B610692

This technical support center provides researchers, scientists, and drug development
professionals with comprehensive information on sarecycline hydrochloride drug interaction
studies.

Frequently Asked Questions (FAQS)

Q1: What is the primary mechanism by which sarecycline hydrochloride is involved in drug-
drug interactions?

Al: The primary mechanism identified for sarecycline hydrochloride's drug-drug interactions
is the inhibition of P-glycoprotein (P-gp).[1][2] In vitro studies have shown that sarecycline is a
P-gp inhibitor, which can lead to increased concentrations of co-administered drugs that are P-
gp substrates.[1][2]

Q2: Does sarecycline hydrochloride affect Cytochrome P450 (CYP) enzymes?

A2: No, in vitro studies indicate that sarecycline does not inhibit major CYP isoenzymes,
including CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2EL1, or
CYP3A4/5.[1][2] Furthermore, it does not induce CYP1A2, CYP2B6, or CYP3A4/5.[1][2]
Metabolism of sarecycline by human liver microsome enzymes is minimal (<15%).[3][4][5]

Q3: What are the known clinically significant drug interactions with sarecycline
hydrochloride?
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A3: Clinically significant interactions have been observed or are anticipated with the following
drug classes:

o P-glycoprotein (P-gp) Substrates: Increased concentrations of P-gp substrates (e.g., digoxin)
are possible.[1][6]

» Oral Retinoids (e.g., isotretinoin, acitretin): Co-administration should be avoided due to an
increased risk of intracranial hypertension (pseudotumor cerebri).[1][5][7]

e Anticoagulants (e.g., warfarin): Sarecycline may enhance the anticoagulant effect,
necessitating a potential reduction in the anticoagulant dosage.[8][9]

 Penicillin: The bactericidal action of penicillin may be interfered with by tetracycline-class
drugs like sarecycline.[1][8][10]

e Antacids and Iron Preparations: Preparations containing aluminum, calcium, magnesium,
bismuth subsalicylate, and iron can impair the absorption of sarecycline, reducing its efficacy.
[SI[71011]

Q4: Is it safe to co-administer sarecycline hydrochloride with oral contraceptives?

A4: Co-administration of sarecycline with a combination oral contraceptive containing ethinyl
estradiol and norethindrone acetate has not been shown to have a clinically significant effect on
the efficacy of the oral contraceptive.[7] However, pharmacokinetic studies have shown a slight
increase in the systemic exposure of the contraceptive hormones.[1][4][12]

Troubleshooting Guide for Experimental Studies
Issue: Inconsistent results in P-gp substrate interaction studies.
o Possible Cause: Variability in the timing of sample collection.

e Troubleshooting Step: Ensure that plasma and urine samples for the P-gp substrate are
collected for a duration that covers at least one half-life of the substrate to accurately assess
the effect of sarecycline on its elimination.[12]

Issue: Unexpected variability in pharmacokinetic parameters of sarecycline.
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o Possible Cause: Concomitant use of antacids or iron supplements by study subjects.

e Troubleshooting Step: Implement a strict protocol that separates the administration of
sarecycline and any products containing polyvalent cations (e.g., antacids, iron supplements)
by at least 2 to 4 hours.[11]

Issue: Observing signs of intracranial hypertension in animal studies.
» Possible Cause: Co-administration with a retinoid.

o Troubleshooting Step: Review the study protocol to ensure that oral retinoids are not being
co-administered with sarecycline, as this is a known contraindication.[5][7]

Quantitative Data Summary

The following tables summarize the quantitative data from key drug interaction studies involving
sarecycline hydrochloride.

Table 1: Effect of Sarecycline on the Pharmacokinetics of an Oral Contraceptive

Pharmacokinetic

Ethinyl Estradiol (EE) Norethindrone (NE)
Parameter
Cmax Increase 14% 18%
AUCtau Increase 11% 23%

Data from a study involving co-
administration of SEYSARA
with a combination oral
contraceptive (ethinyl estradiol
20 mcg + norethindrone
acetate 1 mg).[1][4][12]

Table 2: Effect of Sarecycline on the Pharmacokinetics of a P-gp Substrate
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Pharmacokinetic Parameter Digoxin
Cmax Increase 26%
AUCtau Change No significant change

Data from a study involving co-administration of
a single 150 mg dose of SEYSARA with digoxin.
[1][12]

Detailed Experimental Protocols

Protocol 1: In Vivo Study of Sarecycline's Effect on Oral Contraceptive Pharmacokinetics

o Objective: To evaluate the effect of multiple doses of sarecycline on the steady-state
pharmacokinetics of a combination oral contraceptive.

e Study Design: An open-label, one-sequence, two-period crossover study in healthy female
subjects of non-childbearing potential.

e Methodology:

o Period 1 (Reference): Subjects receive a combination oral contraceptive (e.g., ethinyl
estradiol 20 mcg + norethindrone acetate 1 mg) once daily for a full 28-day cycle to reach
steady-state. Pharmacokinetic blood samples are collected over a 24-hour dosing interval

on Day 21.
o Washout Period: A washout period is not applicable in this one-sequence design.

o Period 2 (Test): Subjects continue to receive the oral contraceptive daily and begin co-
administration of sarecycline (150 mg) once daily for a specified duration (e.g., 10-12
days). On the final day of co-administration, pharmacokinetic blood samples are collected

over a 24-hour dosing interval.

o Sample Analysis: Plasma concentrations of ethinyl estradiol and norethindrone are
determined using a validated LC-MS/MS method.
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o Pharmacokinetic Analysis: Cmax, AUCtau, and other relevant pharmacokinetic parameters
are calculated for both periods and compared.

Protocol 2: In Vitro P-glycoprotein (P-gp) Inhibition Assay
o Objective: To determine the inhibitory potential of sarecycline on P-gp mediated transport.

o System: A cell-based assay using a cell line overexpressing P-gp (e.g., Caco-2 or MDCK-
MDRL1 cells).

o Methodology:

o Cell Culture: Culture the P-gp overexpressing cells on permeable supports to form a
confluent monolayer.

o Transport Assay:
» Add a known P-gp substrate (e.g., digoxin) to the apical side of the cell monolayer.

» |n parallel experiments, add the P-gp substrate along with varying concentrations of
sarecycline to the apical side.

» Include a positive control inhibitor (e.g., verapamil).

o Sample Collection: At specified time points, collect samples from the basolateral side to
measure the amount of the P-gp substrate that has been transported across the cell
monolayer.

o Analysis: Quantify the concentration of the P-gp substrate in the collected samples using a
suitable analytical method (e.g., LC-MS/MS).

o Data Interpretation: Calculate the efflux ratio in the absence and presence of sarecycline.
A decrease in the efflux ratio with increasing concentrations of sarecycline indicates P-gp
inhibition. Determine the IC50 value for sarecycline's inhibition of P-gp.[12]

Visualizations
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Caption: Workflow for assessing sarecycline's drug interaction potential.
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Caption: Mechanism of P-gp inhibition by sarecycline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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